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2-Amino-6-chloro-7-isopropylpurine
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Overview
Description
2-Amino-6-chloro-7-isopropylpurine is a chemical compound with the molecular formula C8H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-7-isopropylpurine typically involves the chlorination of a purine derivative. One common method includes reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions. The reaction is carried out in a polar inert organic solvent such as acetonitrile, tetrahydrofuran, or dichloromethane. The 9-acyl group and the 2-acyl group are then removed by hydrolysis .
Another method involves the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine. This process uses carbanion-generating condensation agents such as diethoxymethylacetate and triethyl orthoformate at elevated temperatures above 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-7-isopropylpurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure, leading to different derivatives.
Common Reagents and Conditions
Chlorinating Agents: Used in the initial synthesis to introduce the chlorine atom.
Hydrolysis Agents: Used to remove acyl groups after chlorination.
Condensation Agents: Used in the imidazole ring closure method.
Major Products
The major products formed from these reactions include various substituted purines, which can have different biological and chemical properties.
Scientific Research Applications
2-Amino-6-chloro-7-isopropylpurine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-7-isopropylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A closely related compound with similar chemical properties but without the isopropyl group.
6-Chloro-2-purinamine: Another related compound with a different substitution pattern on the purine ring.
Uniqueness
2-Amino-6-chloro-7-isopropylpurine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
6-chloro-7-propan-2-ylpurin-2-amine |
InChI |
InChI=1S/C8H10ClN5/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3,(H2,10,12,13) |
InChI Key |
SUXXGNUDRJGROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)N)Cl |
Origin of Product |
United States |
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